molecular formula C18H21N3O B2532782 N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 630091-94-0

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2532782
CAS No.: 630091-94-0
M. Wt: 295.386
InChI Key: LEFDSVRFFPUBQY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a chemical compound with a complex structure that includes an ethoxyphenyl group, a propan-2-yl group, and a benzodiazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The ethoxyphenyl and propan-2-yl groups are then introduced through substitution reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The ethoxyphenyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethoxyphenyl)methyl]-2-(propan-2-yl)aniline
  • N-[(2-ethoxyphenyl)methyl]-4-(propan-2-yl)aniline

Uniqueness

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-17-12-8-6-10-15(17)20-18-19-14-9-5-7-11-16(14)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFDSVRFFPUBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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